Bienvenue dans la boutique en ligne BenchChem!

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Tumor Hypoxia Carbonic Anhydrase Inhibition Selectivity Profiling

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1170132-00-9) is a synthetic benzenesulfonamide derivative. Its structure incorporates a 5-chloro-2-hydroxyphenyl group and a 2-methoxy-5-methylbenzenesulfonyl moiety, which are characteristic of pharmacologically active sulfonamides.

Molecular Formula C14H14ClNO4S
Molecular Weight 327.78
CAS No. 1170132-00-9
Cat. No. B2869424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1170132-00-9
Molecular FormulaC14H14ClNO4S
Molecular Weight327.78
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H14ClNO4S/c1-9-3-6-13(20-2)14(7-9)21(18,19)16-11-8-10(15)4-5-12(11)17/h3-8,16-17H,1-2H3
InChIKeySFNFOZRZUZRFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1170132-00-9): A Research-Grade Sulfonamide for Targeted Enzyme Inhibition Studies


N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1170132-00-9) is a synthetic benzenesulfonamide derivative. Its structure incorporates a 5-chloro-2-hydroxyphenyl group and a 2-methoxy-5-methylbenzenesulfonyl moiety, which are characteristic of pharmacologically active sulfonamides. This compound has been specifically investigated for its inhibitory activity against the enzyme testis-specific serine/threonine kinase 2 (TSSK2) . Preliminary data also positions it within a chemotype known to target carbonic anhydrase isoforms, notably the tumor-associated CA IX, suggesting a potential for selective anticancer applications [1].

Why Generic Sulfonamide Substitution Cannot Guarantee the Selectivity Profile of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide


The broad family of benzenesulfonamides encompasses a vast range of biological activities, from broad-spectrum antimicrobial action to inhibition of various carbonic anhydrase (CA) isoforms and kinases. Simple substitution with a generic sulfonamide risks losing target specificity. For example, the presence of the 5-chloro-2-hydroxyphenyl group is critical for inducing selective inhibition of the tumor-associated isozyme hCA IX over the ubiquitous hCA II, a key selectivity window for minimizing off-target effects [1]. Similarly, the 2-methoxy-5-methyl substitution pattern on the phenyl ring is a key structural determinant for kinase inhibition, a feature not shared by simpler benzenesulfonamide analogs [2]. Therefore, substituting this specific chemical architecture with an in-class analog cannot reliably reproduce its unique multi-target selectivity profile.

Quantitative Differentiation Data for N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide: Assay Performance vs. Analogs


Inferred Selectivity for Tumor-Associated Carbonic Anhydrase IX (CA IX) Over CA II

While direct assay data for this specific compound is not available, a structurally analogous compound, N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzene-1-sulfonamide, demonstrates potent and selective inhibition of CA IX. This comparator suggests the 5-chloro-2-hydroxyphenyl scaffold is a key determinant for CA IX affinity. The analog exhibited an IC50 of 12.3 nM against CA IX, a target selectively overexpressed in hypoxic tumors, but no significant inhibition of the ubiquitous CA II, indicating a high selectivity window [1]. This contrasts with non-selective sulfonamide CA inhibitors like acetazolamide, which potently inhibit multiple CA isoforms (e.g., Kd for hCA II ~ 1 nM) leading to well-known side effects.

Tumor Hypoxia Carbonic Anhydrase Inhibition Selectivity Profiling

Privileged Motif for Liver Carnitine Palmitoyltransferase (L-CPT1) Inhibition

The 2-methoxy-5-methylbenzenesulfonamide portion of the target compound is a privileged fragment in a series of patented L-CPT1 inhibitors [1]. In the development of these inhibitors, the specific 2-methoxy-5-methyl substitution pattern on the benzenesulfonyl group was identified as a preferred feature, alongside 5-chloro-2-methoxy and 3,5-dimethyl substitutions. This indicates a specific structure-activity relationship (SAR) advantage over other simple alkyl or halo-substitutions that are not explicitly preferred. The target compound uniquely combines this privileged sulfonyl fragment with the 5-chloro-2-hydroxyphenyl tail, a combination not explored in the disclosed L-CPT1 patent literature, creating a novel hybrid structure.

Metabolic Disease L-CPT1 Inhibition Type 2 Diabetes

Potential TSSK2 Inhibitory Activity for Male Contraception Research

The compound is reported to exhibit inhibitory activity against testis-specific serine/threonine kinase 2 (TSSK2), a validated target for reversible male contraception . This activity is not generally shared by all sulfonamides and is likely dependent on the specific substitution pattern. While a precise IC50 value is not publicly available for this exact compound, the activity against TSSK2 distinguishes it from generic sulfonamide antibiotics or diuretics, which primarily act via carbonic anhydrase or dihydropteroate synthase inhibition. This provides a clear differentiation in biological target space.

Male Contraception Kinase Inhibition TSSK2

Key Research Applications for N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide Based on Differentiation Evidence


Probe Development for Tumor Hypoxia Research

Based on the class-level inference of selective hCA IX inhibition by its 5-chloro-2-hydroxyphenyl scaffold , this compound is a strong candidate for development as a fluorescent or PET imaging probe. Its structure can be further derivatized to visualize hypoxic tumor microenvironments, where CA IX is overexpressed. This application is directly supported by the nanomolar potency observed in a structurally analogous compound.

Hybrid Inhibitor Design for Metabolic Disorders

The compound uniquely combines a preferred 2-methoxy-5-methylbenzenesulfonyl fragment for L-CPT1 inhibition with a bioactive 5-chloro-2-hydroxyphenyl moiety. This makes it an ideal starting scaffold for designing novel hybrid inhibitors that simultaneously target hepatic fatty acid oxidation (via L-CPT1) and other pathways like kinase signaling or pH regulation, a concept relevant to complex diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).

Chemical Tool for TSSK2 Kinase SAR Studies

Its reported, yet unquantified, activity against TSSK2 positions this compound as a distinct chemotype tool for studying testis-specific kinase biology. Researchers can use it to explore SAR around the sulfonamide linker, comparing its binding mode and selectivity profile to that of established pyrimidine-based TSSK2 inhibitors, which dominate the current literature.

Quote Request

Request a Quote for N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.